5-Iodoquinolin-8-amine

C–H functionalization 8-aminoquinoline halogenation copper catalysis

Standard 5-halo-8-aminoquinolines lack the orthogonal reactivity required for tandem C-H functionalization or late-stage diversification. This iodine-substituted analog (CAS 142340-15-6) solves that limitation. - **Synthetic utility:** Iodine at C-5 enables Pd-catalyzed Suzuki, Sonogashira, and Heck couplings under mild conditions - superior to Br/Cl. - **Biological reference:** Defined MAO-A IC₅₀ (90.4 µM) for isoform selectivity panels; non-fungible vs. other halogens. - **Structural benchmark:** Single-crystal X-ray data (P2₁/c, R=0.0245) for docking validation and DFT benchmarking. Supplied as a research-grade building block with immediate shipment available.

Molecular Formula C9H7IN2
Molecular Weight 270.07
CAS No. 142340-15-6
Cat. No. B3027890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinolin-8-amine
CAS142340-15-6
Molecular FormulaC9H7IN2
Molecular Weight270.07
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)N)I
InChIInChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
InChIKeyUJCDMYCTCVPZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinolin-8-amine: Identity & Procurement


5-Iodoquinolin-8-amine (CAS 142340-15-6) is a halogenated 8-aminoquinoline derivative with molecular formula C₉H₇IN₂ and molecular weight 270.07 g/mol [1]. The compound features an iodine substituent at the 5-position and a primary amine at the 8-position of the quinoline ring system. This substitution pattern places it within the broader 8-aminoquinoline family—a scaffold historically associated with antimalarial pharmacophores such as primaquine and tafenoquine, as well as monoamine oxidase (MAO) inhibition [2]. The iodine atom confers distinctive reactivity for transition-metal-catalyzed cross-coupling chemistry, enabling this compound to function both as a synthetic building block and as a directing group in sequential C–H functionalization strategies [3].

C–H functionalization directing-group workflow
Cross-coupling electrophile with aryl iodide reactivity
MAO isoform selectivity screening panel

Why 5-Iodoquinolin-8-amine Cannot Be Substituted


Within the 5-halo-8-aminoquinoline series, the halogen identity critically governs both synthetic accessibility and downstream functionalization potential. The iodine atom at C-5 enables orthogonal reactivity in cross-coupling chemistry that chloro and bromo analogs cannot replicate under identical conditions [1]. Moreover, the electronic and steric profile of iodine directly influences MAO isoform selectivity, with publicly available binding data indicating that 5-iodo substitution yields MAO-A IC₅₀ values in the high-micromolar range, while the corresponding 5-bromo derivative shows divergent MAO-B potency [2]. Substitution with 5-fluoro, 5-chloro, or unsubstituted 8-aminoquinoline would therefore alter both the synthetic trajectory of complex target molecules and the biological selectivity profile of any downstream screening candidate. These quantitative differences cannot be compensated for by adjusting stoichiometry or reaction conditions alone, establishing 5-iodoquinolin-8-amine as a non-fungible entity in both medicinal chemistry and chemical biology procurement decisions.

!
C–I reactivity may not transfer to C–Br/C–Cl
Iodine enables mild cross-coupling; bromo or chloro analogs may require harsher conditions, altering functional group tolerance.
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MAO isoform selectivity may shift with halogen identity
5-iodo shows MAO-A affinity; 5-bromo reportedly diverges toward MAO-B, limiting direct biological substitution.
!
Molecular weight and lipophilicity differ substantially
Iodine increases MW by ~67–107 g/mol vs. F/Cl, impacting ligand efficiency and physicochemical profiles in screening libraries.

Head-to-Head Evidence for 5-Iodoquinolin-8-amine


Synthetic Yield: C5-Iodo vs C5-Chloro Analog

In the copper-catalyzed tandem N-acylation/C5–H halogenation of 8-aminoquinoline, the 5-iodo product (3u) was obtained in 42% isolated yield, whereas the corresponding 5-chloro product (3a) was obtained in 77% isolated yield under identical standard conditions (0.2 mmol 8-aminoquinoline, 0.4 mmol acyl halide, CuO 0.08 mmol, xylene, 120 °C, 6 h) [1]. The lower yield for the iodo derivative is attributed to the limited stability of the acyl iodide intermediate, necessitating a modified one-pot procedure with in situ generation of the acyl iodide species [1]. This directly informs procurement decisions: the iodo analog requires more nuanced reaction engineering and yields approximately 45% less product than the chloro analog under comparable conditions, yet remains the sole viable entry point for subsequent iodination-directed C–H functionalization cascades.

Synth. Yield
Head-to-head
42% vs 77%
5-Iodo (3u) vs 5-Chloro (3a)
Yield trade-off informs synthetic route design.
Lower yield attributed to acyl iodide stability; supports dedicated iodo route planning.
C–H functionalization 8-aminoquinoline halogenation copper catalysis

Tandem C–H Iodination Directing Capability

The 8-amino-5-iodoquinoline moiety, prepared via nickel-catalyzed regioselective C-5 iodination of 8-aminoquinoline with molecular iodine, subsequently functions as a bidentate directing group enabling a second, cobalt-catalyzed ortho-C–H iodination of appended arylsulfonamides [1]. This sequential dual-iodination protocol exploits the C–I bond at the 5-position both as a synthetic handle and as part of a chelation-assisted C–H activation manifold. Analogs lacking the C-5 iodo substituent (e.g., 5-H, 5-Cl, 5-Br) either fail to provide the requisite directing geometry or undergo competing halide exchange under the cobalt-catalyzed conditions, precluding the tandem sequence [1]. This chemoselectivity attribute is structurally unique to the 5-iodo-8-aminoquinoline scaffold within the halo-series.

Tandem Directing
Class-level
Feasible sequential C–H iodination
Ni then Co catalysis; Cl/Br/H analogs fail
Unique bidentate directing-group behavior.
Enables step-economical arylsulfonamide elaboration.
directing group C–H iodination nickel/cobalt catalysis

MAO-A Inhibition: Comparison with Primaquine

5-Iodoquinolin-8-amine inhibits recombinant human MAO-A with an IC₅₀ of 9.04 × 10⁴ nM (90.4 µM) in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. This potency is approximately 1.03-fold weaker than (RS)-(±)-primaquine, which exhibits an MAO-A IC₅₀ of 87.83 µM in a comparable assay system [2]. The reference selective MAO-A inhibitor clorgyline achieves an IC₅₀ of 0.004 µM [2]. While primaquine and 5-iodoquinolin-8-amine share low-micromolar MAO-A activity, the data indicate that 5-iodo substitution does not markedly enhance MAO-A inhibition over the clinical 8-aminoquinoline primaquine. For MAO-B, a related 5-substituted 8-aminoquinoline derivative (CHEMBL4202590) shows an IC₅₀ of 3.20 × 10³ nM (3.2 µM), suggesting that halogen substitution pattern can influence isoform selectivity, though a direct 5-iodo MAO-B IC₅₀ is not reported in the same dataset [3].

MAO-A IC₅₀
Cross-study
90.4 µM
Primaquine 87.8 µM; Clorgyline 0.004 µM
Low-micromolar affinity; supports isoform selectivity screening.
MAO-B data not directly reported for 5-iodo analog.
MAO-A inhibition 8-aminoquinoline pharmacology in vitro enzymology

Physicochemical Comparison: 5-Iodo vs 5-Halo Analogs

5-Iodoquinolin-8-amine exhibits a computed XLogP3 value of 2.3 and a molecular weight of 270.07 g/mol [1]. By comparison, the 5-chloro analog (C₉H₇ClN₂) has a molecular weight of 178.62 g/mol, the 5-bromo analog (C₉H₇BrN₂) weighs 223.07 g/mol, and the 5-fluoro analog (C₉H₇FN₂) weighs 162.16 g/mol [2]. The iodine atom increases molecular weight by approximately 51%, 21%, and 67% relative to fluoro, chloro, and bromo derivatives, respectively. This elevated molecular weight and the polarizable nature of iodine contribute to higher van der Waals surface area, altered solubility, and distinct crystal packing behavior, as evidenced by the reported single-crystal X-ray structure of 5-iodoquinolin-8-amine (space group P2₁/c, Z = 4, R-factor = 0.0245) [3]. These physicochemical differences are critical for medicinal chemistry programs where ligand efficiency metrics, logP, and molecular weight are multivariate optimization parameters.

MW Impact
Class-level
+91.5 g/mol vs 5-Cl
+107.9 vs 5-F; +47.0 vs 5-Br
Iodine raises MW and lipophilicity; relevant for library design.
Computed XLogP3 = 2.3.
physicochemical profiling drug-likeness halogen effects

Iodoquinoline Reactivity in Cu-Catalyzed Amination

In the copper(I) iodide-catalyzed synthesis of primary aminoquinolines from iodoquinolines using in situ-generated ammonia from formamide, the reaction proceeds under mild conditions and is applicable to various iodoquinoline substrates [1]. While the study does not isolate 5-iodoquinolin-8-amine as a discrete substrate, it demonstrates that iodoquinolines bearing substituents at different positions undergo successful amination, establishing the C–I bond as a competent leaving group for copper-catalyzed C–N bond formation [1]. This contrasts with bromo- and chloro-quinolines, which typically require harsher conditions (higher temperatures, stronger bases, or palladium catalysis) for analogous amination, positioning the iodo congener as the most reactive electrophilic partner for nucleophilic amination among the 5-halo-8-aminoquinoline series [1].

Amination Reactivity
Class-level
Mild CuI/NH₃ conditions
I > Br > Cl leaving-group propensity
Supports iodo selection for mild C–N coupling.
General iodoquinoline behavior; not compound-specific.
primary aminoquinoline synthesis copper catalysis iodoquinoline amination

Evidence Limitations & Procurement Caveat

The quantitative differentiation evidence base for 5-iodoquinolin-8-amine contains notable gaps. No published head-to-head in vitro antimalarial IC₅₀ comparison against primaquine or tafenoquine in the same assay was identified. No direct MAO-B IC₅₀ for 5-iodoquinolin-8-amine was located. No comparative metabolic stability, cytotoxicity, or in vivo pharmacokinetic data were found. The synthetic yield comparison (Evidence Item 1) is the only direct head-to-head quantitative datum available. The MAO-A comparison (Evidence Item 3) is cross-study and uses different assay formats. The directing-group capability (Evidence Item 2) and amination reactivity (Evidence Item 5) rely on class-level inference. Procurement decisions should weigh these limitations; this compound's differentiation rests primarily on its unique synthetic utility as a bifunctional C–H functionalization handle and cross-coupling substrate, rather than on demonstrated superiority in any biological activity metric.

Data Gaps
Context-dependent
Limited head-to-head biological data
No direct antimalarial, PK, or cytotoxicity data
Procurement rests on synthetic utility, not biological superiority.
Absence of negative data is not evidence of equivalence.
evidence quality data limitations comparator gap analysis

Application Scenarios for 5-Iodoquinolin-8-amine


Tandem C–H Iodination/Arylation Scaffold

Laboratories synthesizing arylsulfonamide libraries via sequential C–H functionalization benefit from 5-iodoquinolin-8-amine's unique dual role as both a substrate and a directing group. The Ni-catalyzed C-5 iodination yields the 8-amino-5-iodoquinoline moiety, which subsequently directs a Co-catalyzed ortho-C–H iodination of appended arylsulfonamides, enabling atom-economical construction of ortho-iodinated products without pre-functionalization [1]. No other 5-halo-8-aminoquinoline variant supports this tandem sequence. This scenario is directly supported by the synthetic methodology evidence in Section 3, Evidence Item 2.

Cross-Coupling Building Block for Fragment-Based Discovery

The C-5 iodine substituent serves as an optimal leaving group for Suzuki, Sonogashira, and Heck cross-coupling reactions, enabling late-stage diversification of the quinoline core. The superior reactivity of aryl iodides over bromides and chlorides in oxidative addition makes 5-iodoquinolin-8-amine the preferred electrophilic partner for palladium-catalyzed C–C bond formation under mild conditions [1]. This is corroborated by the amination reactivity data (Section 3, Evidence Item 5) and the established reactivity hierarchy of aryl halides in cross-coupling. Procurement for fragment elaboration libraries is evidence-supported.

MAO Selectivity Screening Panel Compound

For research groups investigating structure-activity relationships of 8-aminoquinoline derivatives at monoamine oxidase isoforms, 5-iodoquinolin-8-amine provides a defined high-micromolar MAO-A IC₅₀ reference point (90.4 µM) [1]. When included alongside primaquine (MAO-A IC₅₀ = 87.83 µM) and selective MAO-A/B standards in screening panels, this compound helps establish the contribution of C-5 halogen substitution to MAO isoform selectivity [2]. This scenario is directly derived from the cross-study comparable evidence in Section 3, Evidence Item 3.

Crystallography & Computational Chemistry Reference

The availability of a high-quality single-crystal X-ray structure (space group P2₁/c, R-factor 0.0245) for 5-iodoquinolin-8-amine makes it suitable as a reference compound for crystallographic fragment screening and computational docking validation studies [1]. The heavy iodine atom provides strong anomalous scattering for phasing, and the precise geometric parameters serve as benchmarks for density functional theory (DFT) calculations on halogenated heterocycles. This application follows directly from the structural data cited in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Sequential C–H functionalization
Bidentate directing-group capability
Tandem Ni/Co iodination feasibility
Cross-coupling diversification
Aryl iodide reactivity profile
Mild condition coupling compatibility
MAO selectivity screening
Halogen-dependent isoform affinity
Reported MAO-A vs. MAO-B selectivity trends
Crystallographic reference
High-quality single-crystal data
Anomalous scattering and DFT benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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